

A Technical Guide to 3-Butoxy-2-chlorophenylboronic acid

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Compound of Interest

Compound Name: 3-Butoxy-2-chlorophenylboronic acid

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Introduction

3-Butoxy-2-chlorophenylboronic acid, with the CAS number 1256345-58-0, is a substituted arylboronic acid.^{[1][2][3]} This class of organic compounds is of significant interest in medicinal chemistry and organic synthesis, primarily for its utility in carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The presence of the butoxy and chloro substituents on the phenyl ring allows for fine-tuning of the molecule's steric and electronic properties, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This technical guide provides an in-depth overview of the available data on **3-Butoxy-2-chlorophenylboronic acid**, a representative synthetic protocol, and its application in the widely used Suzuki-Miyaura coupling reaction.

Physicochemical Properties

While extensive experimental data for this specific compound is limited in publicly available literature, the following table summarizes its key computed and reported properties.

Property	Value	Reference
CAS Number	1256345-58-0	[1][2][3]
Molecular Formula	C ₁₀ H ₁₄ BClO ₃	[1][4]
Molecular Weight	228.48 g/mol	[1][4]
Appearance	White to off-white powder (typical for arylboronic acids)	General knowledge
Purity	≥95% (typical commercial purity)	[2]
Storage Conditions	Refrigerated (2-8 °C)	[1][4]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[5]

Synthesis of 3-Butoxy-2-chlorophenylboronic acid: An Exemplary Protocol

Detailed experimental procedures for the synthesis of **3-Butoxy-2-chlorophenylboronic acid** are not extensively published. However, a common and effective method for the preparation of substituted phenylboronic acids is through the reaction of a corresponding Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.^{[6][7][8]} The following is a representative protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:



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Caption: A plausible synthetic route to **3-Butoxy-2-chlorophenylboronic acid**.

Materials:

- 1-Bromo-3-butoxy-2-chlorobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate
- Hexanes
- Ethyl acetate

Procedure:

- Grignard Reagent Formation:
 - To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Add anhydrous THF to cover the magnesium.
 - Dissolve 1-bromo-3-butoxy-2-chlorobenzene in anhydrous THF and add it to the dropping funnel.
 - Add a small portion of the bromo-compound solution to the magnesium suspension and initiate the reaction (slight warming may be necessary).
 - Once the reaction starts, add the remaining bromo-compound solution dropwise at a rate that maintains a gentle reflux.

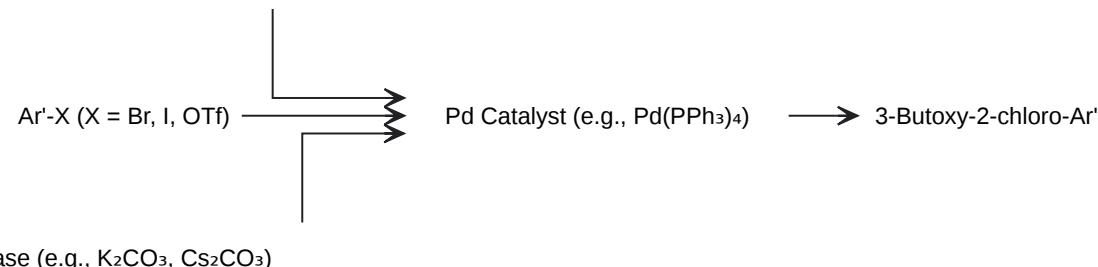
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
 - Add triisopropyl borate dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
 - After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M HCl.
 - Stir the mixture vigorously for 30 minutes.
 - Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the solvent under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield **3-butoxy-2-chlorophenylboronic acid** as a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of **3-Butoxy-2-chlorophenylboronic acid** is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.^{[9][10][11]} This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

General Reaction Scheme:

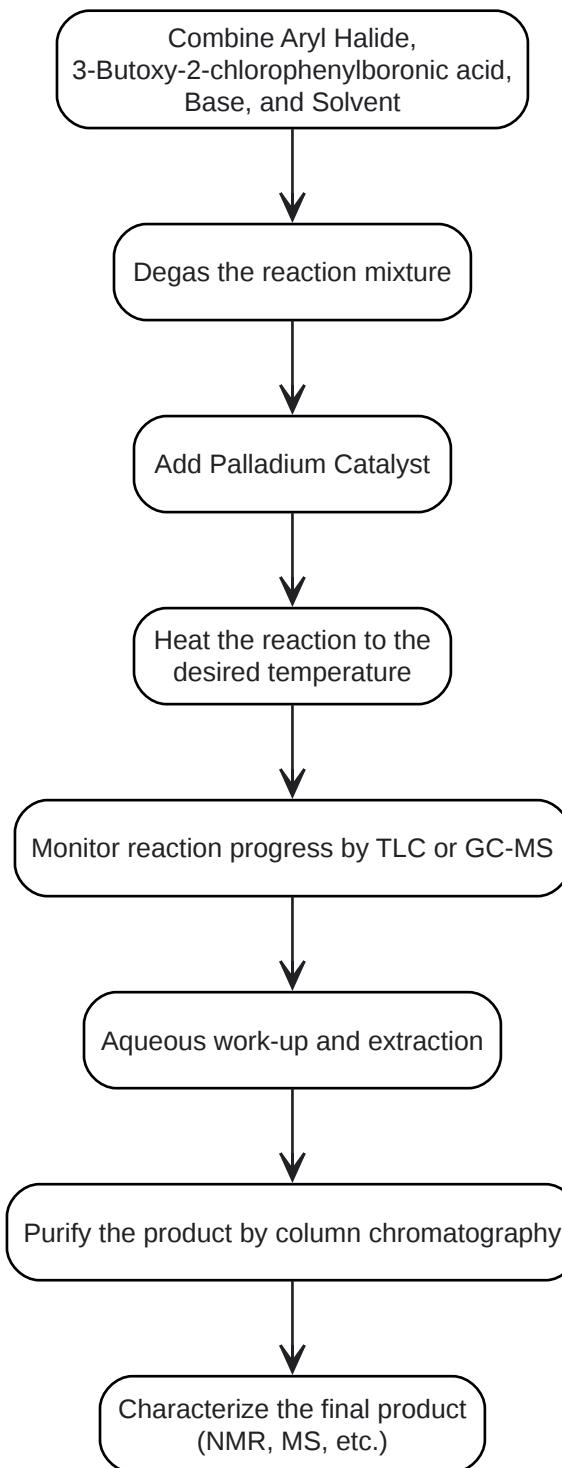
3-Butoxy-2-chlorophenylboronic acid

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Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction.



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Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Conclusion

3-Butoxy-2-chlorophenylboronic acid is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the construction of complex molecular architectures. While detailed experimental data for this specific compound is not abundant, its chemistry can be understood within the broader context of substituted arylboronic acids. The protocols and information presented in this guide provide a solid foundation for researchers and scientists to incorporate this versatile building block into their synthetic strategies.

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